molecular formula C11H14INO B1525680 4-(2-Iodophenoxy)piperidine CAS No. 1220175-12-1

4-(2-Iodophenoxy)piperidine

Cat. No.: B1525680
CAS No.: 1220175-12-1
M. Wt: 303.14 g/mol
InChI Key: GEPONZFYXJHBLP-UHFFFAOYSA-N
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Description

4-(2-Iodophenoxy)piperidine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol. This compound is characterized by the presence of an iodine atom attached to the second position of a phenyl ring, which is further connected to a piperidine ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Iodophenoxy)piperidine typically involves the reaction of 2-iodophenol with piperidine in the presence of a suitable catalyst. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation. The reaction can be carried out using a solvent such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatographic techniques and spectroscopy, are employed to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Iodophenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound-2-one.

  • Reduction: Reduction reactions can produce this compound-2-ol.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-(2-Iodophenoxy)piperidine is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-(2-Iodophenoxy)piperidine is similar to other compounds such as 4-(2-bromophenoxy)piperidine and 4-(2-chlorophenoxy)piperidine. These compounds differ in the halogen atom attached to the phenyl ring, which can influence their reactivity and biological activity

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic compounds and the development of new drugs. Further research and development of this compound may lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

4-(2-iodophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPONZFYXJHBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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